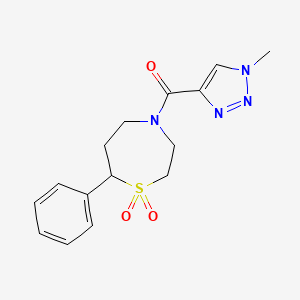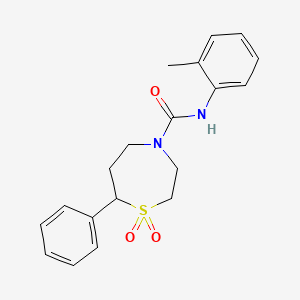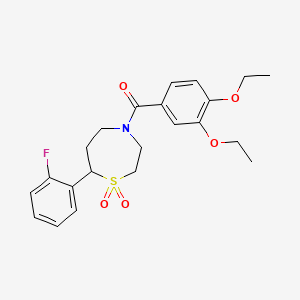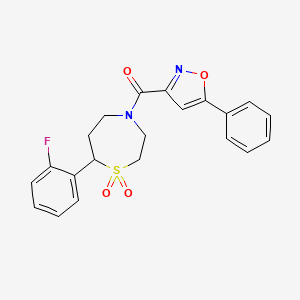![molecular formula C19H21NO3S2 B6425760 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034335-21-0](/img/structure/B6425760.png)
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione, also known as MSB-TP, is a novel organic compound that has been studied for its potential applications in various scientific fields. MSB-TP is a derivative of thiazepane, which is a six-membered ring system containing two nitrogen atoms. This compound has been found to be a valuable tool in the field of synthetic organic chemistry, as well as in the study of biochemical and physiological processes. It is also used in the development of new drugs and in the investigation of biochemical pathways.
Applications De Recherche Scientifique
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications, including as a tool for the synthesis of complex molecules and as a reagent for the study of biochemical and physiological processes. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. It has also been used in the study of enzyme-catalyzed reactions, and in the investigation of metabolic pathways. Additionally, this compound has been used in the development of new drugs, as well as in the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is not yet fully understood, but it is believed to involve the binding of the compound to specific target proteins within the cell. This binding is thought to cause changes in the structure of the protein, which can then lead to changes in the activity of the protein. Additionally, it is believed that the binding of this compound to the target protein can also lead to changes in the activity of other proteins within the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, as well as to modulate the activity of certain signaling pathways. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, and to modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and handle. Additionally, it has a wide range of applications and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in biological experiments. Additionally, it can be toxic in high concentrations, and it can be difficult to synthesize in large quantities.
Orientations Futures
The potential applications of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione are vast and varied, and there are many future directions that could be explored. Further research could be conducted on its mechanism of action, as well as its potential applications in drug development and in the investigation of biochemical pathways. Additionally, further research could be conducted on its potential therapeutic applications, such as its ability to modulate the activity of certain neurotransmitters and its anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted on its potential applications in the synthesis of complex molecules and peptides. Finally, further research could be conducted on its potential applications in the study of enzyme-catalyzed reactions.
Méthodes De Synthèse
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a synthesized compound, created through a condensation reaction of 4-methylsulfanylbenzoyl chloride and 7-phenyl-1lambda6,4-thiazepane-1,1-dione. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as sodium hydroxide. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, 4-methylsulfanylbenzoyl-1lambda6,4-thiazepane-1,1-dione, which is then converted to this compound in the second step. The reaction is typically carried out at a temperature of 50-60 °C, and the yield is usually in the range of 80-90%.
Propriétés
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-24-17-9-5-8-16(14-17)19(21)20-11-10-18(25(22,23)13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDKIXILSAQLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)




![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)
